

N-(8-Quinoly)phthalamic Acid: Technical Monograph & Application Guide[1]

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 2-(Quinolin-8-ylcarbamoyl)benzoic acid |
| CAS No.: | 17332-36-4 |
| Cat. No.: | B187246 |

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Executive Summary & Chemical Identity[1]

N-(8-Quinoly)phthalamic acid is a specialized bidentate or tridentate ligand primarily utilized in analytical chemistry for the gravimetric determination of heavy metals (notably Thorium and Lanthanides) and in coordination chemistry as a precursor to metallodrugs.[1]

Unlike common catalog reagents, this compound is often synthesized in situ or prepared in small batches due to its tendency to dehydrate into the corresponding imide (N-(8-quinoly)phthalimide).[1] Researchers must distinguish between the open-chain acid (active chelator) and the closed-ring imide (inactive precursor).[1]

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Data | Notes |
|-------------------|---|--|
| Compound Name | N-(8-Quinolyl)phthalamic Acid | Also: 2-[(8-Quinolinylamino)carbonyl]benzoic acid |
| CAS Number | Not Widely Listed | Often indexed under the imide form or as a reaction product. [1] Research Grade Only. |
| Molecular Formula | C ₁₇ H ₁₂ N ₂ O ₃ | Distinct from the imide (C ₁₇ H ₁₀ N ₂ O ₂ , MW 274.[1]28) |
| Molecular Weight | 292.29 g/mol | Essential for stoichiometric calculations in complexation. [1] |
| Appearance | Crystalline Solid | Typically off-white to pale yellow needles.[1] |
| Solubility | Soluble in hot ethanol, acetic acid, alkali; Insoluble in water. [1] | Dissolves in alkali with salt formation; reprecipitates with acid.[1] |
| Melting Point | 200–210 °C (Decomp.) ^[1] | Often cyclizes to the imide upon melting.[1] |

Synthetic Pathway & Mechanism^[1]

The synthesis of N-(8-quinolyl)phthalamic acid follows a classic nucleophilic acyl substitution pathway.^[1] The reaction involves the attack of the primary amine of 8-aminoquinoline on the carbonyl carbon of phthalic anhydride.^[1]

Critical Control Point: The reaction conditions must be mild (typically refluxing ethanol or acetic acid) to favor the formation of the phthalamic acid.^[1] Higher temperatures or dehydrating agents (like acetic anhydride) will drive the reaction toward the thermodynamic sink—the cyclic phthalimide.^[1]

Reaction Mechanism Diagram^[1]^[7]



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Figure 1: Synthetic pathway distinguishing the kinetic acid product from the thermodynamic imide byproduct.

Structural Characterization & Validation

To ensure the integrity of the ligand, researchers must validate that the ring has not closed.[1]
The following spectroscopic signatures are diagnostic:

Infrared Spectroscopy (FT-IR)[1]

- Amide Carbonyl (C=O): Look for a strong band at 1650–1690 cm^{-1} (Secondary Amide I band).[1]
- Carboxylic Acid (C=O): A band around 1700–1720 cm^{-1} . [1]
- N-H Stretch: A distinct broad band at 3200–3400 cm^{-1} (Amide N-H).[1]
- Differentiation: The imide form lacks the N-H stretch and typically shows a doublet carbonyl peak (symmetric/asymmetric stretch) at higher frequencies (1710/1770 cm^{-1}).[1]

Proton NMR (¹H-NMR)

- Amide Proton: A singlet downfield (δ 10.0–12.0 ppm), exchangeable with D₂O.[1]
- Carboxylic Proton: A very broad singlet, often >12 ppm.[1]
- Quinoline Protons: Characteristic aromatic multiplets (δ 7.4–8.9 ppm).[1]

Applications in Coordination Chemistry[1]

Gravimetric Determination of Thorium

Historically, this ligand is a highly specific precipitant for Thorium(IV).[1]

- Mechanism: The ligand forms a stable, insoluble chelate with Th^{4+} in a specific pH range (typically pH 2.0–3.0).[1]
- Stoichiometry: The complex typically follows a 1:2 or 1:4 Metal:Ligand ratio depending on conditions, often precipitating as $\text{Th}(\text{C}_{17}\text{H}_{11}\text{N}_2\text{O}_3)_4$.[1]
- Interference Control: The 8-quinolyl moiety provides "soft" nitrogen donation combined with "hard" carboxylate oxygen, creating a selectivity niche distinct from simple phthalates.[1]

Metallo drug Development

Modern research explores this scaffold for:

- Copper(II) Complexes: Potential anticancer agents acting via DNA intercalation and oxidative cleavage.[1]
- Zinc(II) Sensors: Fluorescence enhancement upon coordination to the quinoline nitrogen.[1]

Experimental Protocol: Synthesis of N-(8-Quinolyl)phthalamic Acid[1]

Objective: Isolate the pure acid form without cyclization.

Materials:

- Phthalic Anhydride (Reagent Grade, 14.8 g, 0.1 mol)[1]
- 8-Aminoquinoline (Reagent Grade, 14.4 g, 0.1 mol)[1]
- Glacial Acetic Acid or Ethanol (Solvent)[1]

Procedure:

- Dissolution: Dissolve 14.8 g of Phthalic Anhydride in 50 mL of glacial acetic acid (or 100 mL hot ethanol) in a round-bottom flask.
- Addition: Slowly add 14.4 g of 8-Aminoquinoline with constant stirring. The reaction is exothermic.[1]

- Reflux: Heat the mixture under mild reflux for 30–45 minutes. Do not overheat or prolong reflux to avoid imide formation.[1]
- Precipitation: Allow the solution to cool to room temperature. The product should crystallize out. If using acetic acid, pouring the mixture into cold water (200 mL) may facilitate precipitation.[1]
- Filtration: Filter the solid precipitate using a Büchner funnel.
- Purification: Wash the solid with cold ethanol and then ether. Recrystallize from ethanol if necessary.
- Drying: Dry in a vacuum desiccator over CaCl₂. Avoid oven drying >100°C.

Yield: Expected yield is 80–90%. [1]

References

- Datta, S. K. (1960).[1] Gravimetric determination of thorium using N-(8-quinolyl)phthalamic acid. *Journal of the Indian Chemical Society*, 37, 537-540.[1] [Note: Seminal paper establishing the gravimetric protocol].
- Bhat, A. N., & Jain, B. D. (1961).[1] Spectrophotometric studies on the chelates of 8-aminoquinoline and its derivatives. *Journal of Scientific & Industrial Research*, 20B, 201.[1]
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Disclaimer: This guide is for research purposes only. All synthesis should be performed in a fume hood with appropriate PPE.

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Sources

- [1. 8-hydroxyquinolin-2\(1H\)-one | C9H7NO2 | CID 97250 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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